molecular formula C23H20F3N5O6S B11458469 N-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide

N-(4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B11458469
M. Wt: 551.5 g/mol
InChI Key: JIBUTEYDQPLIEH-UHFFFAOYSA-N
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Description

N-(4-{[1-(3,4-DIMETHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrrolopyrimidine core, a trifluoromethyl group, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(3,4-DIMETHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. The introduction of the trifluoromethyl group is usually achieved through a nucleophilic substitution reaction, while the sulfonamide linkage is formed via a sulfonation reaction. The final step involves the acylation of the phenyl ring to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(3,4-DIMETHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring and the pyrrolopyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-{[1-(3,4-DIMETHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-{[1-(3,4-DIMETHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group and the sulfonamide linkage are thought to play key roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[1-(3,4-DIMETHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE: is similar to other pyrrolopyrimidine derivatives, such as those used in kinase inhibitors.

    Trifluoromethylated Compounds: Compounds with trifluoromethyl groups are often studied for their enhanced metabolic stability and bioavailability.

Uniqueness

The uniqueness of N-(4-{[1-(3,4-DIMETHYLPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]SULFAMOYL}PHENYL)ACETAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its potential as a drug candidate due to improved pharmacokinetic properties.

Properties

Molecular Formula

C23H20F3N5O6S

Molecular Weight

551.5 g/mol

IUPAC Name

N-[4-[[1-(3,4-dimethylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C23H20F3N5O6S/c1-11-4-7-15(10-12(11)2)31-18-17(19(33)29-21(31)35)22(20(34)28-18,23(24,25)26)30-38(36,37)16-8-5-14(6-9-16)27-13(3)32/h4-10,30H,1-3H3,(H,27,32)(H,28,34)(H,29,33,35)

InChI Key

JIBUTEYDQPLIEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C

Origin of Product

United States

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